molecular formula C19H23N3O3S B4274398 N~2~,N~2~-diethyl-3-methyl-5-[(phenylacetyl)amino]-2,4-thiophenedicarboxamide

N~2~,N~2~-diethyl-3-methyl-5-[(phenylacetyl)amino]-2,4-thiophenedicarboxamide

Cat. No.: B4274398
M. Wt: 373.5 g/mol
InChI Key: UWLJJRDMXDDQKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~,N~2~-diethyl-3-methyl-5-[(phenylacetyl)amino]-2,4-thiophenedicarboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiophene ring substituted with diethyl, methyl, and phenylacetyl groups, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~2~-diethyl-3-methyl-5-[(phenylacetyl)amino]-2,4-thiophenedicarboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Substitution Reactions:

    Amidation: The phenylacetyl group is introduced via an amidation reaction, where phenylacetic acid or its derivatives react with the amine group on the thiophene ring in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~2~-diethyl-3-methyl-5-[(phenylacetyl)amino]-2,4-thiophenedicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH~4~) can reduce the carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of carbonyl groups to alcohols.

    Substitution: Introduction of halogen or nitro groups on the thiophene ring.

Scientific Research Applications

N~2~,N~2~-diethyl-3-methyl-5-[(phenylacetyl)amino]-2,4-thiophenedicarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N2,N~2~-diethyl-3-methyl-5-[(phenylacetyl)amino]-2,4-thiophenedicarboxamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The phenylacetyl group can enhance its binding affinity to certain proteins, while the thiophene ring can participate in π-π interactions with aromatic amino acids in protein structures.

Comparison with Similar Compounds

Similar Compounds

  • N~2~,N~2~-diethyl-3-methyl-5-[(phenylacetyl)amino]-2,4-thiophenedicarboxylate
  • N~2~,N~2~-diethyl-3-methyl-5-[(phenylacetyl)amino]-2,4-thiophenedicarboxamide

Uniqueness

This compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for targeted applications in research and industry.

This detailed overview provides a comprehensive understanding of N2,N~2~-diethyl-3-methyl-5-[(phenylacetyl)amino]-2,4-thiophenedicarboxamide, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

2-N,2-N-diethyl-3-methyl-5-[(2-phenylacetyl)amino]thiophene-2,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-4-22(5-2)19(25)16-12(3)15(17(20)24)18(26-16)21-14(23)11-13-9-7-6-8-10-13/h6-10H,4-5,11H2,1-3H3,(H2,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLJJRDMXDDQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)CC2=CC=CC=C2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~,N~2~-diethyl-3-methyl-5-[(phenylacetyl)amino]-2,4-thiophenedicarboxamide
Reactant of Route 2
Reactant of Route 2
N~2~,N~2~-diethyl-3-methyl-5-[(phenylacetyl)amino]-2,4-thiophenedicarboxamide
Reactant of Route 3
N~2~,N~2~-diethyl-3-methyl-5-[(phenylacetyl)amino]-2,4-thiophenedicarboxamide
Reactant of Route 4
Reactant of Route 4
N~2~,N~2~-diethyl-3-methyl-5-[(phenylacetyl)amino]-2,4-thiophenedicarboxamide
Reactant of Route 5
Reactant of Route 5
N~2~,N~2~-diethyl-3-methyl-5-[(phenylacetyl)amino]-2,4-thiophenedicarboxamide
Reactant of Route 6
Reactant of Route 6
N~2~,N~2~-diethyl-3-methyl-5-[(phenylacetyl)amino]-2,4-thiophenedicarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.